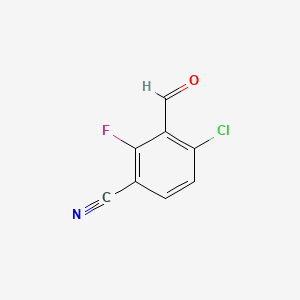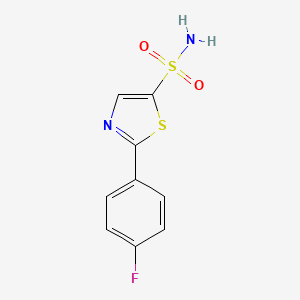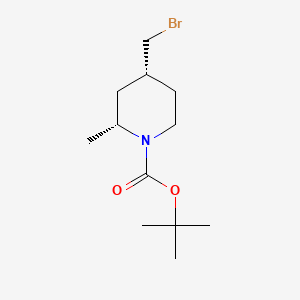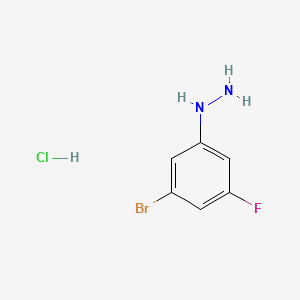![molecular formula C13H18ClN B13471515 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives, including 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives has been facilitated by advancements in photoredox catalysis and the use of light to drive reactions. This approach allows for the large-scale preparation of functionalized bicyclo[1.1.1]pentanes without the need for additional additives or catalysts .
化学反应分析
Types of Reactions
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various bioactive molecules and materials.
Biology: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the preparation of advanced materials, including liquid crystals and molecular rods.
作用机制
The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to planar molecules, enhancing its binding affinity and specificity . This property makes it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in various derivatives.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes.
Bicyclo[3.1.0]hexane: A bicyclic compound with a different ring fusion pattern.
Uniqueness
3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct chemical and biological properties. Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .
属性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11;/h1-5H,6-10,14H2;1H |
InChI 键 |
PLKMNNWICJXRNI-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)N)CCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)
![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)


